4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine
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Overview
Description
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
Mechanism of Action
Target of Action
The primary targets of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical Pathways
By inhibiting the Proto-oncogene tyrosine-protein kinase Src and EGFR, it can disrupt the signaling pathways that promote cell proliferation and survival .
Pharmacokinetics
It is generally understood that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The inhibition of the Proto-oncogene tyrosine-protein kinase Src and EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor growth in cancerous cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine typically involves the reaction of 3-bromoaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve heating in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It has been investigated for its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine
- 4-(3-Bromophenyl)-1,2,4-triazol-3-amine
Uniqueness
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(3-bromophenyl)thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLBCGONITXFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(SN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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